molecular formula C23H24O5 B164064 Folipastatin CAS No. 139959-71-0

Folipastatin

Cat. No. B164064
M. Wt: 380.4 g/mol
InChI Key: JJMKBGPTPXPMBH-OXAWKVHCSA-N
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Description

Folipastatin is a depsidone phospholipase A2 inhibitor produced by the fungi Aspergillus unguis and Wicklowia aquatica . It has the molecular formula C23H24O5 .


Molecular Structure Analysis

The molecular structure of Folipastatin is represented by the formula C23H24O5 . The InChI code for Folipastatin is InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7+,12-8+ .


Physical And Chemical Properties Analysis

Folipastatin has a molar mass of 380.440 g·mol−1 . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the sources retrieved.

Scientific Research Applications

Impact on Stroke Risk in Familial Hypercholesterolemia (FH)

Familial hypercholesterolemia (FH) is closely related to coronary heart diseases and the risk of stroke. Studies indicate that the risk of stroke in individuals with heterozygous FH was significantly higher in the pre-statin era. However, the introduction of statin therapy has substantially reduced this risk, showcasing the protective role of statins in cerebrovascular diseases (Barkas, Elisaf, & Milionis, 2015).

Effectiveness and Safety in Children and Adolescents with FH

Statins have proven effective in reducing cholesterol levels in children and adolescents with FH. Clinical trials have shown significant reductions in total cholesterol, low-density lipoprotein cholesterol, and triglyceride levels without adversely affecting growth, sexual development, or causing significant side effects (Anagnostis, Vaitsi, Kleitsioti, et al., 2020).

Genetic Causes and Prevalence of FH

The clinical phenotype of FH is influenced by mutations in genes such as LDLR, APOB, and PCSK9. Understanding the genetic basis of FH is crucial for accurate diagnosis and effective treatment. Statins are considered beneficial in managing FH, especially when combined with early diagnosis and family screening strategies (Austin, Hutter, Zimmern, & Humphries, 2004).

Anti-Inflammatory Effects of Statins

Apart from their cholesterol-lowering effects, statins are known to exert anti-inflammatory effects. These effects are attributed to the modulation of immune responses and gene expression in various cell types, contributing to their efficacy in preventing cardiovascular diseases and potentially treating immune/inflammatory diseases (Bu, Griffin, & Lichtman, 2011).

properties

IUPAC Name

1,7-bis[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7-,12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMKBGPTPXPMBH-OXAWKVHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)/C(=C\C)/C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Folipastatin

CAS RN

139959-71-0
Record name Folipastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139959710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOLIPASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E323392EAO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
K Hamano, M KINOSHITA-OKAMI, A HEMMI… - The Journal of …, 1992 - jstage.jst.go.jp
Results Microorganisms Thefungal strain SANK16888 was isolated from dust collected in a building air supply duct. The strain was identified by the method described by Klich and Pitt5)…
Number of citations: 33 www.jstage.jst.go.jp
P Phainuphong, V Rukachaisirikul, S Phongpaichit… - Tetrahedron, 2018 - Elsevier
… including emeguisin A, aspersidone and folipastatin. The structures were determined by … In addition, folipastatin dose-dependently inhibited forskolin-stimulated chloride secretion in …
Number of citations: 18 www.sciencedirect.com
MT Morshed, D Vuong, A Crombie, AE Lacey… - Organic & …, 2018 - pubs.rsc.org
… similar to those for the previously reported compound folipastatin, 35 with the only significant … 1 was a novel 7-carboxy analogue of folipastatin. Detailed examination of the 2D NMR data …
Number of citations: 16 pubs.rsc.org
T Hosoe, JB Gloer, DT Wicklow, HA Raja, CA Shearer - Heterocycles, 2010 - iro.uiowa.edu
Three new nonadride derivatives, tetrahydroepiheveadride (1), dideoxoepiheveadride (2) and deoxodihydroepiheveadride (3), and two new C-9 compounds, waquafranone A (7) and B …
Number of citations: 24 iro.uiowa.edu
S Connolly, DH Robinson - Current Opinion on Therapeutic …, 1993 - Taylor & Francis
The phospholipases A2 (PLA2s)[l] are a ubiquitous group of enzymes which catalyse the hydrolysis of fatty acids, including arachidonic acid, from the sn-2 position of aggregated …
Number of citations: 20 www.tandfonline.com
S Klaiklay, V Rukachaisirikul, W Aungphao… - Tetrahedron …, 2016 - Elsevier
Two new compounds including one phthalide (asperlide, 1) and one depsidone (aspersidone, 2) together with twelve known compounds were isolated from the soil-derived fungus …
Number of citations: 21 www.sciencedirect.com
P Phainuphong, V Rukachaisirikul, S Phongpaichit… - Tetrahedron, 2017 - Elsevier
… fungus Aspergillus unguis has been reported as a remarkable source for the production of bioactive secondary metabolites, such as anti-inflammatory phospholipase A 2 folipastatin, 1 …
Number of citations: 19 www.sciencedirect.com
K Hamano, M Kinoshita-Okami, K Minagawa… - The Journal of …, 1993 - jstage.jst.go.jp
… By using the 3H-nitrendipine binding assay, wepreviously reported the isolation of leualacin and folipastatin from microbial culture broths.1'1 1}Leualacin inhibited the Ca2+-induced …
Number of citations: 22 www.jstage.jst.go.jp
N Onnuan, J Piapukiew, E Saengvichien… - Abstracts of Papers …, 2006 - jstage.jst.go.jp
… Thus compounds 1 and 2 were identified as folipastatin and uginol respectively. …
Number of citations: 2 www.jstage.jst.go.jp
MT Morshed - 2022 - figshare.mq.edu.au
… The mass of 7 was 44 amu more than that of reported compound folipastatin (4) (molecular formula C23H24O5), which suggested that 7 was a carboxy derivative of 4. The 1H and 13C …
Number of citations: 4 figshare.mq.edu.au

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